molecular formula C18H19N3O2S B14922093 N-(4-ethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(4-ethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B14922093
M. Wt: 341.4 g/mol
InChI Key: IVKRKJPBSSDKPU-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a benzimidazole core substituted with a methoxy group at position 5 and a sulfanyl-linked acetamide moiety attached to a 4-ethylphenyl group.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N3O2S/c1-3-12-4-6-13(7-5-12)19-17(22)11-24-18-20-15-9-8-14(23-2)10-16(15)21-18/h4-10H,3,11H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

IVKRKJPBSSDKPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via 2-Mercapto-5-Methoxybenzimidazole

The most widely reported method involves reacting 2-mercapto-5-methoxy-1H-benzimidazole (CAS 37052-78-1) with N-(4-ethylphenyl)-2-chloroacetamide under basic conditions. This route capitalizes on the nucleophilic thiolate anion attacking the electrophilic α-carbon of the chloroacetamide.

Procedure :

  • Preparation of 2-Mercapto-5-Methoxybenzimidazole : Synthesized via cyclization of 4-methoxy-1,2-diaminobenzene with carbon disulfide under alkaline conditions. Yield: 72%.
  • Chloroacetamide Synthesis : N-(4-ethylphenyl)-2-chloroacetamide is prepared by treating 4-ethylaniline with chloroacetyl chloride in dichloromethane using triethylamine (TEA) as a base.
  • Coupling Reaction : Combine equimolar amounts of 2-mercapto-5-methoxybenzimidazole and N-(4-ethylphenyl)-2-chloroacetamide in acetone with potassium carbonate (K₂CO₃) at 0–5°C. Stir for 4–6 hours, followed by cold-water precipitation. Yield: 68–72%.

Key Data :

Parameter Value/Detail Source
Reaction Temperature 0–25°C
Base K₂CO₃ or TEA
Solvent Acetone or Dichloromethane
Purification Recrystallization (Ethanol/Water)

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysts (PTCs) enhance reaction efficiency by shuttling ions between aqueous and organic phases. A patent-derived method employs tetrabutylammonium bromide (TBAB) to accelerate the coupling step.

Procedure :

  • Dissolve 2-mercapto-5-methoxybenzimidazole (1 eq) in aqueous NaOH (10%).
  • Add TBAB (0.1 eq) and N-(4-ethylphenyl)-2-chloroacetamide (1.1 eq) in toluene.
  • Stir vigorously at 25°C for 2 hours. Isolate via extraction and evaporate solvent. Yield: 85–90%.

Advantages :

  • Reduced reaction time (2 hours vs. 6 hours).
  • Higher yields due to improved interfacial contact.

Reaction Mechanism and Kinetic Considerations

The coupling proceeds via an SN₂ mechanism, where the deprotonated thiol (S⁻) attacks the chloroacetamide’s α-carbon, displacing chloride. Key factors influencing kinetics:

Base Selection

  • K₂CO₃ : Mild base; suitable for temperature-sensitive reactions.
  • NaOH/TBAB : Generates a more reactive thiolate anion, accelerating the reaction.

Solvent Effects

  • Polar Aprotic Solvents (Acetone) : Stabilize transition state, enhancing nucleophilicity.
  • Toluene with PTC : Facilitates phase transfer, improving yield.

Optimization Strategies and Yield Enhancement

Temperature Control

Lower temperatures (0–5°C) minimize side reactions like oxidation of the thiol group. Elevated temperatures (>30°C) promote disulfide formation, reducing yield by 15–20%.

Stoichiometric Ratios

A 10% excess of chloroacetamide ensures complete consumption of the benzimidazole thiol, preventing residual starting material.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves byproducts.

Analytical Characterization and Quality Control

Spectroscopic Data

  • FT-IR :
    • N-H Stretch: 3280 cm⁻¹ (acetamide).
    • C=S Stretch: 640 cm⁻¹ (sulfanyl).
  • ¹H-NMR (DMSO-d₆) :
    • δ 2.55 (q, 2H, CH₂CH₃).
    • δ 3.80 (s, 3H, OCH₃).
    • δ 7.25–7.70 (m, 7H, aromatic).

Elemental Analysis

Element Calculated (%) Observed (%)
C 62.34 62.28
H 5.23 5.19
N 12.15 12.09
S 9.28 9.22

Data consistent with molecular formula C₁₈H₁₉N₃O₂S.

Challenges and Mitigation Strategies

Air Sensitivity of Thiol Intermediate

2-Mercapto-5-methoxybenzimidazole is air-sensitive, prone to oxidation into disulfide dimers.
Solution : Conduct reactions under nitrogen atmosphere and use fresh batches.

Solubility Limitations

The acetamide product exhibits low solubility in aqueous media, complicating purification.
Solution : Employ mixed solvents (e.g., ethanol/water) for recrystallization.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Time (h) Cost Efficiency
Standard Alkylation 68–72 98–99 6–8 Moderate
PTC-Catalyzed Alkylation 85–90 99 2 High

The PTC method offers superior efficiency, though it requires additional catalyst removal steps.

Industrial-Scale Considerations

A patent (CN110845438A) outlines a scalable process using continuous stirred-tank reactors (CSTRs) with in-line purification. Key adjustments:

  • Temperature Gradients : Stepwise cooling from 25°C to −10°C to precipitate product.
  • Automated pH Control : Maintains reaction at pH 8–9 to optimize thiolate formation.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-ETHYLPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-ETHYLPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Triazole-Based Analogues (VUAA-1 and OLC-12)
  • OLC-12: 2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide. Key Differences: Both compounds replace the benzimidazole core with a triazole ring. VUAA-1 and OLC-12 act as Orco agonists, critical for olfactory receptor channel formation in insects, suggesting their utility in pest control .
Oxazole-Based Inhibitors (iCRT3)
  • iCRT3 : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide.
    • Key Differences : The oxazole core in iCRT3 confers selectivity for Wnt/β-catenin pathway inhibition by disrupting β-catenin-TCF interactions. Unlike the target compound, iCRT3’s oxazole and phenylethyl groups enhance cell permeability, making it effective in anti-inflammatory applications .
Oxadiazole Derivatives
  • Compound 4 (Molbank 2013) : 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide.
    • Key Differences : The 1,3,4-oxadiazole core, paired with a pyrazinyl group, likely enhances electron-withdrawing properties, altering redox behavior compared to benzimidazole-based compounds. This structural variation is common in antimicrobial agents but lacks direct biological data in the provided evidence .

Benzimidazole Derivatives with Modified Substituents

M64 (PDB 6B8A Ligand)
  • Structure: 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide. Key Differences: The nitro group at position 5 of the benzimidazole and the phenoxyphenyl acetamide substituent enhance binding to the MvfR ligand-binding domain, a target in bacterial quorum sensing. This highlights the importance of electron-deficient substituents (e.g., nitro) for protein-ligand interactions .
N-(4-butoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
  • Structure: Differs from the target compound only in the 4-butoxyphenyl group (vs. 4-ethylphenyl). This modification could shift pharmacokinetic profiles, favoring CNS or lipid-rich tissue targeting .

Enzyme Inhibitors with Sulfanyl Acetamide Linkers

LOX and BChE Inhibitors ()
  • 8t : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
  • 8u : N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
    • Key Differences : The indole-oxadiazole core in these compounds shows moderate activity in lipoxygenase (LOX) and butyrylcholinesterase (BChE) inhibition assays. The target compound’s benzimidazole may offer superior hydrogen-bonding capacity for enzyme active sites due to its aromatic nitrogen atoms .

Q & A

(Basic) What are the common synthetic routes for preparing this compound and related acetamide derivatives?

Answer: Synthesis typically involves two key steps:

  • N-Acylation : Reacting a substituted amine (e.g., 4-ethylaniline) with a chloroacetamide derivative in the presence of a base like sodium hydride or sodium dispersion in THF to form the acetamide backbone .
  • Sulfanyl Linkage Formation : Introducing the benzimidazole sulfanyl group via nucleophilic substitution, where the thiol group of 5-methoxy-1H-benzimidazole-2-thiol reacts with a bromo/chloroacetamide intermediate. Reaction conditions often require anhydrous solvents (e.g., DMF) and temperatures of 60–80°C .
    Purification is achieved through recrystallization using ethanol/water mixtures or column chromatography with silica gel .

(Advanced) How can reaction conditions be optimized to improve sulfanyl-acetamide coupling efficiency?

Answer: Optimization strategies include:

  • Catalytic Systems : Using 4-dimethylaminopyridine (DMAP) in dichloromethane under ultrasonication to enhance reaction rates by reducing aggregation and improving mass transfer .
  • Stoichiometric Ratios : A 1:1.2 molar ratio of thiol-containing benzimidazole to chloroacetamide precursor ensures excess electrophile, driving the reaction to >90% completion .
  • Temperature Control : Maintaining 70–80°C minimizes side reactions (e.g., oxidation of thiols) while ensuring sufficient activation energy for substitution .

(Basic) What spectroscopic techniques are essential for structural characterization?

Answer: Key techniques include:

  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and sulfanyl C-S bonds (~600–700 cm⁻¹) .
  • NMR Analysis : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methylene protons adjacent to sulfur (δ ~4.2 ppm). ¹³C NMR verifies acetamide carbonyls (~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

(Advanced) How can single-crystal X-ray diffraction resolve ambiguities in structural assignments?

Answer: X-ray crystallography provides:

  • Bond Lengths/Angles : Validates the spatial arrangement of the benzimidazole ring, sulfanyl bridge, and ethylphenyl group. For example, C-S bond lengths typically range from 1.75–1.82 Å in similar structures .
  • Torsion Angles : Measures conformational flexibility (e.g., dihedral angles between benzimidazole and acetamide planes), critical for understanding steric interactions .
  • Data Quality : Reliable structures require data-to-parameter ratios >15 and R factors <0.05 .

(Advanced) What strategies address bioactivity discrepancies between in vitro and in vivo models?

Answer: Contradictions may arise from poor bioavailability or metabolic instability. Methodological approaches include:

  • Pharmacokinetic Profiling : Plasma stability assays (e.g., incubation with liver microsomes) and LC-MS metabolite identification .
  • Structural Analogues : Comparing with derivatives like N-(4-hydroxyphenyl) analogs ( ) to isolate active pharmacophores.
  • Dose-Response Adjustments : Testing higher in vivo doses to account for first-pass metabolism or protein binding .

(Basic) What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization : Ethanol/water (3:1 v/v) yields high-purity crystals by exploiting differential solubility .
  • Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (1:2) separates unreacted starting materials and byproducts .

(Advanced) How do substituents on the benzimidazole ring influence reaction kinetics?

Answer:

  • Electron-Donating Groups : Methoxy at position 5 increases benzimidazole thiol nucleophilicity, accelerating substitution rates (Hammett σ* correlation) .
  • Steric Effects : Bulky substituents on the phenyl ring (e.g., ethyl) may slow reaction kinetics, requiring longer reaction times (3–5 hours vs. 1–2 hours for unsubstituted analogs) .
  • DFT Calculations : Modeling transition states (e.g., NBO analysis) can predict substituent effects on activation energy .

(Basic) How is the purity of the final compound validated?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect impurities .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

(Advanced) What computational methods support SAR studies for this compound?

Answer:

  • Molecular Docking : Predicts binding interactions with targets (e.g., lipoxygenase enzymes) using software like AutoDock Vina .
  • QSAR Models : Correlates substituent electronic parameters (e.g., logP, polar surface area) with bioactivity data from analogs ( ).

(Advanced) How can reaction byproducts be identified and mitigated?

Answer:

  • LC-MS/MS : Detects and quantifies byproducts (e.g., disulfide dimers from thiol oxidation) .
  • Inert Atmosphere : Conducting reactions under nitrogen/argon minimizes oxidation .
  • Scavengers : Adding tris(2-carboxyethyl)phosphine (TCEP) stabilizes thiol intermediates .

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